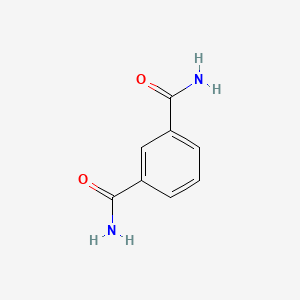

Isophthalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUPTXGVPYNUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169744 | |

| Record name | 1,3-Benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-57-4 | |

| Record name | 1,3-Benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHTHALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP57YML58I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Isophthalamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure and bonding of isophthalamide. The document elucidates the molecule's architecture, the nature of its chemical bonds, and the experimental methodologies used to determine these properties, offering valuable insights for professionals in chemical research and drug development.

Core Chemical Structure

This compound, systematically named benzene-1,3-dicarboxamide , is an organic compound with the molecular formula C₈H₈N₂O₂ .[1][2][3][4] Its structure is characterized by a central benzene ring to which two amide functional groups (-CONH₂) are attached at the meta (1 and 3) positions.[1][2] This arrangement distinguishes it from its isomers, phthalamide (ortho-substituted) and terephthalamide (para-substituted).

The this compound molecule is a derivative of isophthalic acid.[2] The presence of both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups) on the amide functionalities allows for the formation of extensive intermolecular hydrogen-bonding networks, which are fundamental to its solid-state structure and material properties.[1]

Chemical Bonding Analysis

The bonding in this compound can be analyzed through its covalent framework, atomic hybridization, and the non-covalent interactions that dictate its supramolecular chemistry.

Covalent Bonding and Hybridization

The this compound molecule is comprised of a stable aromatic core and two reactive amide groups.

-

Benzene Ring: Each of the six carbon atoms in the benzene ring is sp² hybridized . This hybridization results in a trigonal planar geometry for each carbon, forming σ-bonds with two adjacent carbons and one hydrogen (or one amide-bearing carbon). The remaining unhybridized p-orbital on each carbon atom participates in the delocalized π-system, which confers aromatic stability to the ring.

-

Amide Groups: The bonding within the amide groups is of particular interest.

-

The carbonyl carbon is sp² hybridized , forming σ-bonds with the ring carbon, the nitrogen, and a π-bond with the oxygen. This results in a trigonal planar geometry around the carbonyl carbon.

-

The amide nitrogen is also considered sp² hybridized . While a simple analysis might predict sp³ hybridization due to the lone pair, the lone pair on the nitrogen delocalizes into the carbonyl π-system (conjugation). This resonance effect imparts a partial double-bond character to the C-N bond and constrains the geometry around the nitrogen to be trigonal planar.

-

The carbonyl oxygen is sp² hybridized , with two lone pairs occupying two of the three sp² hybrid orbitals.

-

Non-Covalent Interactions

While covalent bonds define the molecule itself, non-covalent interactions govern its aggregation in the solid state.

-

Hydrogen Bonding: The primary intermolecular force is hydrogen bonding. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a strong hydrogen bond acceptor. These interactions lead to the formation of robust, self-assembled supramolecular structures, such as sheets or tapes, which stabilize the crystal lattice.

-

π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the electron-rich π-systems of adjacent molecules align. These interactions, though weaker than hydrogen bonds, contribute significantly to the overall stability of the crystal packing.

Quantitative Structural Data

| Parameter | Value | Citation |

| Compound Name | N,N′-Bis(2,5-dichlorophenyl)this compound | [3] |

| Molecular Formula | C₂₀H₁₂Cl₄N₂O₂ | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c (assumed from context) | [3] |

| Unit Cell Dimensions | a = 11.3661 Å, b = 10.0239 Å, c = 8.9470 Å | [3] |

| β = 109.988° | [3] | |

| Volume (V) | 957.95 ų | [3] |

| Molecules per Unit Cell (Z) | 2 | [3] |

In this derivative, the two amide groups are twisted away from the plane of the central benzene ring by approximately 27.5°.[3] The two C=O groups adopt an anti orientation relative to each other.[3] The crystal packing is stabilized by weak intermolecular N—H⋯O interactions.[3] Bond lengths within the core structure are reported to be within normal ranges.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the precise three-dimensional structure of a crystalline compound like this compound is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the accurate measurement of bond lengths, bond angles, and the overall molecular conformation.

Methodology

-

Crystal Growth: High-quality single crystals of the target compound are grown. A common method is slow evaporation of a saturated solution. For this compound, solvents such as ethanol or a mixture of dimethylformamide and water could be employed. The goal is to produce defect-free crystals of a suitable size (typically 0.1-0.5 mm).

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil and flash-cooling under a stream of liquid nitrogen to minimize radiation damage during data collection.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[2] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections (spots of varying intensity). A modern detector, such as a CCD or CMOS detector, records the positions and intensities of thousands of these reflections.

-

Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the atoms in the crystal's asymmetric unit.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by metrics such as the R-factor.

References

An In-depth Technical Guide to the Molecular Geometry and Conformation of Isophthalamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalamide, also known as benzene-1,3-dicarboxamide, is a fundamental organic molecule that serves as a core structural motif in a wide array of materials and therapeutic agents. Its rigid aromatic core and hydrogen-bonding amide functionalities impart specific conformational preferences that are crucial for its function in various applications. In the realm of drug development, this compound derivatives have emerged as promising candidates for antiplatelet and anticancer therapies. A thorough understanding of the molecular geometry and conformational dynamics of the this compound core is paramount for the rational design of novel therapeutics with enhanced efficacy and selectivity. This technical guide provides a comprehensive overview of the molecular geometry of this compound, details the experimental and computational methods used for its characterization, and explores its relevance in key signaling pathways pertinent to drug development.

Molecular Geometry and Conformation of this compound

The molecular geometry of this compound is characterized by a planar benzene ring with two amide substituents at the meta positions. The planarity of the benzene ring is a defining feature, while the orientation of the amide groups relative to the ring and to each other dictates the overall conformation of the molecule. The key determinants of this compound conformation are the rotational barriers around the C(ring)-C(amide) and C-N bonds.

Conformational Isomers

The amide functional group can exist in two planar conformations: cis and trans. In the context of this compound, this refers to the relative orientation of the carbonyl oxygen and the amide N-H bond. While the trans conformation is generally more stable for acyclic amides, the potential for intramolecular hydrogen bonding and crystal packing forces can influence the observed conformation in the solid state. Furthermore, the rotation of the entire amide group relative to the benzene ring leads to different conformers.

Quantitative Geometric Parameters

The precise bond lengths, bond angles, and dihedral angles of this compound have been determined through single-crystal X-ray diffraction studies. The crystallographic data for benzene-1,3-dicarboxamide reveals a largely planar molecule with specific orientations of the amide groups. Below is a summary of key geometric parameters obtained from the crystal structure of a closely related derivative, N,N'-bis(3-methylphenyl)this compound, which provides insight into the core this compound geometry.

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | C1-C2, C2-C3, etc. | ~1.39 Å |

| C(ring)-C(amide) | C1-C7, C3-C8 | ~1.50 Å |

| C=O | C7=O1, C8=O2 | ~1.23 Å |

| C-N | C7-N1, C8-N2 | ~1.33 Å |

| Bond Angles (°) | ||

| C-C-C (aromatic) | C1-C2-C3, etc. | ~120° |

| C(ring)-C(ring)-C(amide) | C2-C1-C7, C2-C3-C8 | ~120° |

| O=C-N | O1-C7-N1, O2-C8-N2 | ~122° |

| C(ring)-C-N | C1-C7-N1, C3-C8-N2 | ~117° |

| Dihedral Angles (°) | ||

| Amide Plane vs. Benzene Ring | O1-C7-C1-C2 | Variable |

| O2-C8-C3-C2 | Variable |

Note: The values presented are approximate and are based on the crystal structure of N,N'-bis(3-methylphenyl)this compound (CCDC Refcode: 233463) as a representative example. The exact values for the parent this compound may vary slightly.

Experimental and Computational Protocols

The determination of the molecular geometry and conformation of this compound relies on a combination of experimental techniques and computational modeling.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion techniques.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of X-rays is recorded by a detector.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays using computational methods. The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape and geometric parameters of molecules.

Methodology:

-

Model Building: A three-dimensional model of the this compound molecule is constructed using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*). The optimization process systematically adjusts the atomic coordinates to minimize the forces on each atom.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This analysis also provides thermodynamic data.

-

Conformational Analysis: To explore different conformers, potential energy surface scans can be performed by systematically rotating specific dihedral angles (e.g., around the C(ring)-C(amide) bonds) and calculating the energy at each step.

Biological Significance and Signaling Pathways

This compound derivatives have garnered significant interest in drug development due to their ability to modulate key biological pathways implicated in cancer and thrombosis.

Anticancer Activity: Targeting the EGFR Signaling Pathway

Certain this compound derivatives have been shown to exhibit anticancer properties by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.

Figure 1. Inhibition of the EGFR signaling pathway by this compound derivatives.

Induction of Apoptosis: Modulation of the Bcl-2 Family

In addition to inhibiting proliferative signals, some this compound derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Figure 2. This compound derivatives inducing apoptosis via Bcl-2/Bax modulation.

Antiplatelet Activity: Targeting the Thromboxane A2 Pathway

This compound-based compounds have also been investigated as antiplatelet agents. Their mechanism of action can involve the inhibition of thromboxane A2 (TXA2) synthesis or the blockade of its receptor, thereby preventing platelet aggregation and thrombus formation.

Figure 3. Inhibition of the Thromboxane A2 pathway by this compound derivatives.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry and materials science. Its well-defined molecular geometry and conformational properties, readily characterizable by a combination of experimental and computational techniques, provide a solid foundation for the design of functional molecules. For drug development professionals, a deep understanding of the this compound core's structure-activity relationships is essential for the creation of next-generation therapeutics that can effectively and selectively target key signaling pathways in diseases such as cancer and thrombosis. The continued exploration of this compound's molecular architecture and its interactions with biological targets will undoubtedly pave the way for future innovations in drug discovery.

Spectroscopic data of isophthalamide (¹H NMR, ¹³C NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Isophthalamide

This guide provides a comprehensive overview of the spectroscopic data for this compound (benzene-1,3-dicarboxamide), a key chemical intermediate in the synthesis of polymers and pharmaceuticals. The following sections detail its characterization by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of this compound was acquired in DMSO-d6 at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.429 | Singlet | 1H | Ar-H (Position 2) |

| 8.12 | Broad Singlet | 2H | -CONH₂ |

| 8.041 | Doublet | 2H | Ar-H (Positions 4, 6) |

| 7.570 | Triplet | 1H | Ar-H (Position 5) |

| 7.54 | Broad Singlet | 2H | -CONH₂ |

Data sourced from ChemicalBook.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum of this compound was recorded in DMSO-d6. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 167.61 | C=O (Amide Carbonyl) |

| 134.41 | Ar-C (Quaternary) |

| 130.04 | Ar-CH |

| 128.20 | Ar-CH |

| 126.75 | Ar-CH |

Data sourced from ChemicalBook.[1]

IR (Infrared) Spectroscopy Data

The infrared spectrum of this compound is typically obtained from a sample prepared as a KBr pellet or a Nujol mull.[2][3] The following table lists the characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3350 - 3150 | Strong, Broad | N-H Stretch (Amide) |

| 3050 - 3000 | Medium | C-H Stretch (Aromatic) |

| ~1650 | Strong | C=O Stretch (Amide I Band) |

| ~1620 | Medium | N-H Bend (Amide II Band) |

| 1600, 1485 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| ~750 | Strong | C-H Bend (Aromatic, meta-disubstituted) |

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular weight of this compound (C₈H₈N₂O₂) is 164.16 g/mol .[2][3]

| m/z | Relative Intensity | Assignment |

| 164 | High | Molecular Ion [M]⁺ |

| 148 | Moderate | [M - NH₂]⁺ |

Data sourced from PubChem.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of approximately 5-10 mg of this compound is accurately weighed.

-

The sample is dissolved in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6).[4] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

The NMR spectrometer is tuned to the ¹H frequency (e.g., 400 MHz).

-

The sample is placed in the spectrometer.

-

Standard acquisition parameters are set, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) is Fourier transformed to obtain the ¹H NMR spectrum.

-

The spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm).

¹³C NMR Spectroscopy:

-

The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz).

-

A proton-decoupled ¹³C NMR spectrum is acquired.[5] This simplifies the spectrum by removing C-H coupling.

-

A longer acquisition time or a greater number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The FID is processed similarly to the ¹H spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d6 (δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy

KBr Pellet Method:

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[6]

-

The mixture is transferred to a pellet press.

-

A high pressure is applied to form a thin, transparent pellet.

-

The pellet is placed in the sample holder of the IR spectrometer.

-

A background spectrum of the empty sample holder is first recorded.

-

The IR spectrum of the sample is then recorded.

Thin Solid Film Method:

-

A small amount of this compound (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[7]

-

A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[7]

-

The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[7]

-

The salt plate is placed in the spectrometer, and the spectrum is obtained.[7]

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile. The concentration is typically around 1 mg/mL, which is then further diluted.[8]

-

The sample solution is introduced into the mass spectrometer, often via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization and Analysis:

-

The sample molecules are ionized. Electron Impact (EI) is a common method where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[9][10]

-

The resulting ions are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

-

A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound(1740-57-4) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C8H8N2O2 | CID 74445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sc.edu [sc.edu]

- 6. webassign.net [webassign.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

A Technical Guide to the Solubility of Isophthalamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophthalamide (benzene-1,3-dicarboxamide), a key chemical intermediate, possesses solubility characteristics that are crucial for its synthesis, purification, and application in various fields, including polymer science and pharmaceutical development. This technical guide addresses the solubility of this compound in organic solvents. A comprehensive review of publicly available scientific literature indicates a notable absence of specific quantitative solubility data (e.g., g/100 mL or mol/L at various temperatures). Consequently, this document focuses on providing a robust framework of established experimental protocols for researchers to determine these values empirically. Methodologies including the isothermal saturation shake-flask method, gravimetric analysis, and modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) are detailed. This guide is intended to empower researchers and professionals with the necessary protocols to generate reliable and precise solubility data for this compound in their specific applications.

Introduction to this compound and its Solubility

This compound is an aromatic dicarboxamide derived from isophthalic acid. Its structure, featuring a central benzene ring with two amide functional groups in a meta-position, allows for strong intermolecular hydrogen bonding. These interactions significantly influence its physical properties, including its melting point and solubility.

The solubility of a compound is a fundamental physicochemical property, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. For researchers and drug development professionals, understanding the solubility of this compound is critical for:

-

Process Chemistry: Selecting appropriate solvents for reaction media, crystallization, and purification processes.

-

Formulation Development: Designing delivery systems and formulations where this compound or its derivatives are the active pharmaceutical ingredient (API) or an excipient.

-

Materials Science: Controlling the synthesis of aromatic polyamides (aramids), where this compound can be a monomer or a model compound.

Given the lack of readily available quantitative data, this guide shifts focus to the established methodologies for its determination.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, several well-established methods can be employed. The choice of method often depends on the required precision, the properties of the solvent, and the available analytical instrumentation.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[1] It is based on achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). Ensuring an excess of solid is present is crucial to guarantee that the solution reaches saturation.[1][2]

-

Equilibration: The container is agitated in a constant-temperature environment, such as a thermostatic shaker bath, for a sufficient period to reach equilibrium. This duration can vary and is typically determined empirically, often requiring 24 to 72 hours.[2] The system is considered at equilibrium when consecutive measurements of the solute concentration show no significant change.

-

Phase Separation: Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step and is typically achieved by:

-

Centrifugation: The sample is centrifuged at a high speed to pellet the excess solid.

-

Filtration: A sample of the supernatant is carefully withdrawn using a syringe and passed through a chemically inert membrane filter (e.g., PTFE with a pore size of 0.2 or 0.45 µm) to remove any suspended particles.[1][3] Care must be taken to avoid adsorption of the solute onto the filter material.[1]

-

-

Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method, such as gravimetry, spectroscopy, or chromatography.

Gravimetric Analysis

Gravimetric analysis is a straightforward and absolute method for determining the concentration of a non-volatile solute in a saturated solution.[4][5][6]

Methodology:

-

Sample Preparation: A saturated solution of this compound is prepared using the Isothermal Shake-Flask Method described above.

-

Weighing the Solution: A precise volume (e.g., 10 mL) of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry evaporating dish. The dish containing the solution is then accurately weighed.[4][7]

-

Solvent Evaporation: The solvent is carefully evaporated from the dish. This is typically done on a steam bath or in a fume hood, followed by drying in an oven at a temperature below the decomposition point of this compound until a constant weight is achieved.[4][7]

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty dish from the final weight of the dish with the dry solid residue. The mass of the solvent is calculated by subtracting the mass of the dissolved solid from the total mass of the solution sample. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

Spectroscopic and Chromatographic Methods

Modern analytical techniques offer high sensitivity and specificity for quantifying solute concentrations, especially at low levels.

A. UV-Visible (UV-Vis) Spectrophotometry: If this compound exhibits a distinct chromophore, UV-Vis spectrophotometry can be a rapid and effective quantification method.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: A sample of the saturated solution (obtained from the shake-flask method) is appropriately diluted with the solvent to bring its concentration within the linear range of the calibration curve.

-

Quantification: The absorbance of the diluted sample is measured, and its concentration is determined by interpolating from the calibration curve. The original solubility is then calculated by accounting for the dilution factor.

B. High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and precise method for determining solubility, capable of separating the analyte from any potential impurities.[1][8]

Methodology:

-

Method Development: An appropriate HPLC method is developed, which includes selecting a suitable column (e.g., reversed-phase C18), a mobile phase that ensures good separation and peak shape, and a detector (typically a UV detector).[9]

-

Calibration: A calibration curve is generated by injecting standard solutions of this compound of known concentrations and plotting the peak area against concentration.

-

Sample Analysis: A filtered aliquot of the saturated solution is diluted with the mobile phase or a suitable solvent.

-

Quantification: The diluted sample is injected into the HPLC system. The concentration of this compound is determined from its peak area using the calibration curve. The solubility is then calculated by applying the dilution factor.

Experimental Workflow for this compound Solubility Determination

The following diagram illustrates a logical workflow for a comprehensive study of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Data Presentation

While specific data for this compound is not currently available in the reviewed literature, the results obtained from the experimental protocols described above should be compiled into a clear and concise tabular format. This allows for easy comparison of solubility across different solvents and temperatures. An example template for data presentation is provided below.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., N,N-Dimethylformamide | 25 | Experimental Value | Calculated Value | e.g., HPLC |

| 40 | Experimental Value | Calculated Value | ||

| e.g., Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value | e.g., Gravimetric |

| 40 | Experimental Value | Calculated Value | ||

| e.g., Ethanol | 25 | Experimental Value | Calculated Value | e.g., UV-Vis |

| 40 | Experimental Value | Calculated Value | ||

| ... (other solvents) |

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter essential for its effective use in research and industry. Despite a lack of published quantitative data, researchers can confidently determine these values by employing established and reliable experimental protocols. The isothermal shake-flask method, coupled with precise analytical techniques such as gravimetric analysis or HPLC, provides a robust pathway for generating high-quality solubility data. This guide offers the necessary methodological foundation for scientists and professionals to pursue these investigations, enabling better process optimization, formulation design, and material synthesis involving this compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. labdepotinc.com [labdepotinc.com]

- 9. HPLC Solvents & Method Complete Guide | Advent [adventchembio.com]

In-Depth Technical Guide to the Crystal Structure Analysis of Isophthalamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of isophthalamide derivatives. Isophthalamides, a class of aromatic diamides, are of significant interest in medicinal chemistry and materials science due to their propensity for forming well-defined hydrogen-bonded networks and their potential as scaffolds in drug design. Understanding their three-dimensional structure at the atomic level is crucial for rational drug design, polymorphism screening, and the development of novel materials with tailored properties.

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the condensation reaction of isophthaloyl chloride with a corresponding amine. The choice of amine dictates the functionality and potential intermolecular interactions of the resulting derivative.

A general synthetic procedure involves the dropwise addition of a solution of isophthaloyl chloride in an anhydrous solvent (e.g., dichloromethane) to a stirred solution of the desired amine and a base (e.g., triethylamine) at low temperatures (typically 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Following work-up, which includes washing with acidic and basic aqueous solutions, the crude product is purified by recrystallization.

Single crystals suitable for X-ray diffraction are paramount for accurate structure determination. The growth of high-quality single crystals of this compound derivatives can be achieved through various techniques, with slow evaporation and vapor diffusion being the most common. The choice of solvent is critical and often involves a solvent system in which the compound is sparingly soluble. For amide-containing compounds, hydrogen-bonding solvents can be beneficial. A common approach is to dissolve the purified compound in a suitable solvent, such as a mixture of methanol and water, and allow the solvent to evaporate slowly in a dust-free environment.

Experimental Protocols for Crystal Structure Determination

The primary technique for elucidating the crystal structure of this compound derivatives is single-crystal X-ray diffraction. This powerful analytical method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

Data Collection

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is typically solved using direct methods or Patterson methods. This initial model is then refined against the experimental data using full-matrix least-squares techniques to obtain the final, accurate crystal structure.

Data Presentation: Crystallographic Data for this compound Derivatives

The following tables summarize key crystallographic data for two representative this compound derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for N,N'-bis(3-hydroxyphenyl)this compound

| Parameter | Value |

| Empirical Formula | C₂₀H₁₆N₂O₄ |

| Formula Weight | 360.36 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.875(2) Å |

| b | 9.879(2) Å |

| c | 15.429(3) Å |

| α | 90° |

| β | 98.45(3)° |

| γ | 90° |

| Volume | 1638.1(6) ų |

| Z | 4 |

| Density (calculated) | 1.460 Mg/m³ |

| Absorption Coefficient | 0.106 mm⁻¹ |

| F(000) | 752 |

| Data Collection | |

| Theta range for data collection | 2.46 to 27.50° |

| Index ranges | -14<=h<=14, -12<=k<=12, -20<=l<=20 |

| Reflections collected | 16380 |

| Independent reflections | 3754 [R(int) = 0.0454] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3754 / 0 / 244 |

| Goodness-of-fit on F² | 1.036 |

| Final R indices [I>2sigma(I)] | R1 = 0.0469, wR2 = 0.1158 |

| R indices (all data) | R1 = 0.0664, wR2 = 0.1287 |

Table 2: Selected Bond Lengths and Angles for N,N'-bis(3-hydroxyphenyl)this compound

| Bond | Length (Å) | Angle | Angle (°) |

| O(1)-C(7) | 1.238(2) | N(1)-C(7)-C(1) | 116.2(2) |

| N(1)-C(7) | 1.342(2) | C(7)-N(1)-C(9) | 125.9(2) |

| C(1)-C(7) | 1.503(3) | C(2)-C(1)-C(7) | 120.9(2) |

| O(2)-C(8) | 1.236(2) | N(2)-C(8)-C(3) | 116.1(2) |

| N(2)-C(8) | 1.345(2) | C(8)-N(2)-C(15) | 126.0(2) |

| C(3)-C(8) | 1.501(3) | C(4)-C(3)-C(8) | 120.7(2) |

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes in the crystal structure analysis of this compound derivatives.

Caption: Experimental workflow for the crystal structure analysis of this compound derivatives.

Caption: Key intermolecular interactions governing the crystal packing of this compound derivatives.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular conformation, intermolecular interactions, and solid-state packing. This knowledge is fundamental for the rational design of new drug candidates, understanding polymorphism, and engineering novel materials with desired properties. The methodologies outlined in this guide, from synthesis and crystallization to X-ray diffraction and data analysis, represent a robust framework for researchers in the field. The provided crystallographic data serves as a reference for the structural characteristics of this important class of compounds.

Unraveling the Electronic Landscape of Isophthalamide: A Technical Guide to Quantum Chemical Calculations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and practical application of quantum chemical calculations for the comprehensive analysis of isophthalamide. This compound, a key structural motif in various polymers and pharmaceutical compounds, possesses a unique conformational flexibility and electronic character that can be effectively elucidated through computational chemistry. This document provides a foundational understanding of the theoretical underpinnings, detailed computational methodologies, and the interpretation of results, empowering researchers to leverage these techniques in their own investigations.

Theoretical Framework: The Power of Density Functional Theory

At the heart of modern quantum chemical calculations lies Density Functional Theory (DFT), a powerful and versatile method for investigating the electronic structure of molecules. DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state electronic properties of a molecule are uniquely determined by its electron density.[1] This approach offers a favorable balance between computational cost and accuracy, making it the workhorse for a wide range of chemical and materials science applications.

The practical implementation of DFT involves solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that yields the same electron density as the real, interacting system.[2] The choice of the exchange-correlation functional and the basis set are critical parameters that significantly influence the accuracy of the calculations.[2]

Computational Methodology: A Step-by-Step Protocol

A typical quantum chemical investigation of this compound involves a series of well-defined steps, from the initial construction of the molecular geometry to the final analysis of its electronic and spectroscopic properties.

Molecular Geometry Optimization

The first step is to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This is achieved through geometry optimization, an iterative process that seeks to find the minimum energy structure on the potential energy surface. For this compound, a key consideration is the conformational landscape arising from the rotation of the two amide groups relative to the benzene ring. Both cis and trans conformations of the amide bonds should be considered as starting points for optimization, as these can significantly impact the molecule's properties.[3][4][5][6]

Experimental Protocol:

-

Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.

-

Method: Density Functional Theory (DFT) is a common and effective choice.

-

Functional: The B3LYP hybrid functional is a widely used and well-benchmarked functional for organic molecules.[7][8]

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational cost for molecules of this size.[7]

-

Convergence Criteria: Tight convergence criteria for both energy and forces should be employed to ensure a true minimum on the potential energy surface is located.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable minimum on the potential energy surface.

-

Prediction of Infrared and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of this compound. These theoretical spectra can be compared with experimental data for validation of the computational model.

Experimental Protocol:

-

Software: The same software as used for geometry optimization.

-

Method: DFT with the same functional and basis set.

-

Analysis: The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors.

Electronic Structure Analysis

With the optimized geometry, a detailed analysis of the electronic structure can be performed. This includes:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for understanding intermolecular interactions, such as hydrogen bonding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and hybridization within the molecule, as well as charge transfer interactions.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from DFT calculations on the trans-trans conformer of this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N (amide) | 1.36 | |

| C=O (amide) | 1.23 | |

| N-H (amide) | 1.01 | |

| C-H (aromatic) | 1.08 | |

| **Bond Angles (°) ** | C-N-C | 122.5 |

| N-C=O | 123.0 | |

| C-C-C (aromatic) | 119.5 - 120.5 | |

| Dihedral Angles (°) | O=C-N-H | 180.0 (trans) |

| C(aromatic)-C-N-H | 0.0 |

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 6.40 |

| Dipole Moment (Debye) | 3.50 |

Table 3: Key Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | Description |

| N-H Stretch | 3450 | Amide N-H stretching |

| C-H Stretch (aromatic) | 3100 - 3050 | Aromatic C-H stretching |

| C=O Stretch (Amide I) | 1680 | Amide C=O stretching |

| N-H Bend (Amide II) | 1550 | In-plane N-H bending coupled with C-N stretching |

| C-N Stretch (Amide III) | 1250 | C-N stretching coupled with N-H bending |

Visualizing Computational Workflows and Concepts

To further clarify the process and the relationships between different aspects of the calculations, the following diagrams are provided.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, provide an indispensable toolkit for the detailed investigation of this compound and its derivatives. By following a systematic computational protocol, researchers can gain profound insights into the molecule's conformational preferences, electronic structure, and spectroscopic signatures. This knowledge is invaluable for understanding its role in larger molecular systems, designing novel materials with tailored properties, and accelerating the drug development process. The synergy between computational predictions and experimental validation will continue to be a cornerstone of advanced molecular research.

References

- 1. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Trans to Cis Conformation: Further Understanding the Surface Properties of Poly(m-phenylene this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Trans to Cis Conformation: Further Understanding the Surface Properties of Poly(m-phenylene this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide C… [ouci.dntb.gov.ua]

Unraveling the Thermal Degradation of Isophthalamide-Based Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the thermal decomposition of isophthalamide-based aromatic polyamides, commercially known as Nomex® or poly(m-phenylene this compound) (PMIA). This document synthesizes key findings on decomposition pathways, degradation products, and the kinetics of this process, offering valuable insights for professionals working with these high-performance polymers.

Core Thermal Decomposition Profile

The thermal degradation of this compound polymers is a complex process that occurs in distinct stages, primarily investigated through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process is characterized by an initial slight weight loss attributed to the release of absorbed water, followed by major decomposition steps at higher temperatures.

In an inert atmosphere, such as nitrogen or argon, the pyrolysis of poly(m-phenylene this compound) exhibits a multi-step degradation pattern. A minor weight loss, often less than 1%, can be observed starting around 270°C, which is likely due to the release of water associated with the rupture of hydrogen bonds.[1] The primary decomposition events, involving the breakdown of the polymer backbone, occur at significantly higher temperatures.

The thermal stability of these polymers is notable, with initial degradation temperatures reported around 440°C.[2] The decomposition process involves at least two significant weight loss stages. An intermediate aryl nitrile has been observed to form from the heterolytic decomposition of the polymer above 433°C, which then fully decomposes at temperatures up to 698°C.[1]

Quantitative Thermal Analysis Data

The following tables summarize key quantitative data from thermogravimetric analysis of poly(m-phenylene this compound) under different conditions. It is important to note that absolute values can vary depending on experimental parameters such as heating rate, sample mass, and atmospheric purity.

Table 1: Decomposition Temperatures of Poly(m-phenylene this compound) in an Inert Atmosphere

| Parameter | Temperature Range (°C) | Reference |

| Onset of Decomposition (5% mass loss) | ~445 | [3] |

| Initial Degradation Temperature | 440 | [2] |

| Complete Pyrolysis Temperature | 700 | [4] |

Table 2: Kinetic Parameters for Thermal Decomposition

| Atmosphere | Activation Energy (Ea) | Method | Reference |

| Nitrogen | Higher than in air | Kinetic analysis | [5] |

| Air | Lower than in nitrogen by 32% (above 770 K) | Kinetic analysis | [5] |

This compound Thermal Decomposition Pathways

The thermal decomposition of poly(m-phenylene this compound) proceeds through a series of complex chemical reactions involving the cleavage of the amide bonds and subsequent reactions of the resulting fragments. The initial step is believed to be the scission of the C-N bond in the amide linkage.

At temperatures below 400°C in an inert atmosphere, the primary degradation products are carbon dioxide and water.[6] As the temperature increases to the 430-450°C range, a wider array of volatile products is evolved, including benzonitrile, aniline, benzanilide, and N-(3-aminophenyl)benzamide, along with carbon monoxide and benzene.[6] The yields of these products see a sharp increase between 450°C and 550°C.[6] At even higher temperatures (above 550°C), the formation of hydrogen cyanide is detected.[6]

In the presence of air, the degradation mechanism is altered by oxidative reactions. The peak mass loss rate in air is significantly higher than in nitrogen.[5] The organic substances in the solid residue are mostly oxidized at high temperatures in air, leading to a much greater production of H2O, CO2, and CO.[5] Furthermore, any hydrogen cyanide generated during pyrolysis is further oxidized to NOx in an air atmosphere.[5]

References

A Technical Guide to the Synthesis and Characterization of Novel Isophthalamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel isophthalamide derivatives. Isophthalamides, a class of aromatic diamides, serve as versatile scaffolds in medicinal chemistry due to their rigid backbone and the ease with which diverse functionalities can be introduced at the amide nitrogens. This adaptability allows for the fine-tuning of their physicochemical properties and biological activities, leading to the discovery of potent agents targeting various signaling pathways implicated in diseases such as cancer.

This guide details the experimental protocols for the synthesis of this compound derivatives, presents their characterization data in a structured format, and explores their interactions with key biological targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase.

Synthesis of this compound Derivatives

The synthesis of N,N'-disubstituted this compound derivatives is typically achieved through the condensation of isophthaloyl chloride with two equivalents of a primary or secondary amine. The reaction is often carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

General Experimental Protocol: Synthesis of N,N'-bis(substituted-phenyl)this compound

A common synthetic route involves the reaction of isophthaloyl chloride with a substituted aniline.[1]

Materials and Reagents:

-

Isophthaloyl chloride

-

Substituted aniline (e.g., 2,5-dichloroaniline)

-

Dichloromethane (anhydrous)

-

Triethylamine

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Isophthaloyl Chloride: Dissolve isophthaloyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N,N'-bis(substituted-phenyl)this compound.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of the synthesized this compound derivatives are performed using a combination of spectroscopic techniques.

Spectroscopic Data

Table 1: Summary of Spectroscopic Data for a Representative this compound Derivative: N¹,N³-bis(1-hydrazinyl-1-oxopropan-2-yl)this compound [2]

| Technique | Observed Data |

| FT-IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 1650-1630 (C=O stretching, Amide I), 1540 (N-H bending, Amide II), 1250 (C-N stretching, Amide III) |

| ¹H NMR (DMSO-d₆, δ ppm) | 8.5-8.0 (m, Ar-H), 7.6-7.4 (m, Ar-H), 4.5-4.3 (m, CH), 1.4-1.2 (d, CH₃) |

| Mass Spec. (m/z) | Calculated and found molecular ion peak corresponding to the expected molecular weight. |

Note: Specific peak positions and multiplicities may vary depending on the exact structure of the derivative.

Biological Activity and Signaling Pathways

Several novel this compound derivatives have demonstrated significant biological activity, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Inhibition of EGFR, VEGFR-2, and Pim-1 Kinases

Certain this compound derivatives have been identified as multi-targeting inhibitors of Pim-1, VEGFR-2, and EGFR kinases.[3] The inhibition of these kinases can disrupt critical cellular processes such as proliferation, survival, and angiogenesis.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell growth and proliferation.[4][5] Ligand binding to EGFR leads to receptor dimerization, autophosphorylation, and the activation of downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6] Aberrant activation of this pathway is a hallmark of many cancers.[2] this compound derivatives have been developed to inhibit EGFR autophosphorylation, thereby blocking these downstream signals and inhibiting cancer cell proliferation and survival.[3]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways.[8][9] These pathways promote endothelial cell proliferation, migration, and survival.[10] this compound-based inhibitors that block VEGFR-2 autophosphorylation can effectively suppress tumor-induced angiogenesis.[3]

Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in promoting cell survival and proliferation.[11] Its expression is often regulated by the JAK/STAT signaling pathway, which is activated by cytokines and growth factors.[11] Pim-1 kinase phosphorylates a range of downstream substrates, leading to the inhibition of apoptosis and promotion of cell cycle progression.[12] this compound derivatives that inhibit Pim-1 kinase activity can induce apoptosis and halt the proliferation of cancer cells.[3]

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of novel this compound derivatives.

This guide provides a foundational understanding of the synthesis and characterization of novel this compound derivatives for researchers and professionals in the field of drug development. The versatility of the this compound scaffold, combined with a deeper understanding of its interactions with key biological targets, holds significant promise for the discovery of new and effective therapeutic agents.

References

- 1. N,N′-Bis(2,5-dichlorophenyl)this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR signaling pathway as therapeutic target in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Isophthalamide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Isophthalamide

CAS Number: 1740-57-4[1] Molecular Formula: C₈H₈N₂O₂[1]

Introduction

This compound, also known as 1,3-benzenedicarboxamide, is an organic compound that serves as a fundamental building block in various fields of chemical and pharmaceutical sciences.[1] Structurally, it is a benzenedicarboxamide functionally related to isophthalic acid.[1] While this compound itself has specific applications, its derivatives are of significant interest in materials science, particularly in the synthesis of high-performance polymers like poly(m-phenylene this compound) (PMIA), and in drug development as a scaffold for novel therapeutic agents. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and analysis protocols, and its relevance in targeting signaling pathways in drug discovery.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 164.16 g/mol | [1] |

| IUPAC Name | benzene-1,3-dicarboxamide | [1] |

| Synonyms | 1,3-Benzenedicarboxamide, m-Phthalamide | [1] |

| Physical State | Solid | TCI |

| Melting Point | >371 °C (decomposes) (for poly(m-phenylene this compound)) | Sigma-Aldrich |

| Solubility | Soluble in DMF-LiCl (for poly(m-phenylene this compound)) | Sigma-Aldrich |

| Density | 1.38 g/mL at 25 °C (for poly(m-phenylene this compound)) | Sigma-Aldrich |

Synthesis and Analysis Workflow

The general workflow for the synthesis and subsequent analysis of this compound involves the conversion of an isophthalic acid derivative to the diamide, followed by purification and characterization.

Caption: General workflow for the synthesis and analysis of this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of isophthaloyl dichloride with an excess of ammonia.

Materials:

-

Isophthaloyl dichloride

-

Concentrated aqueous ammonia

-

Deionized water

-

Ethanol

Procedure:

-

In a well-ventilated fume hood, a solution of isophthaloyl dichloride in a suitable organic solvent (e.g., tetrahydrofuran) is prepared in a reaction flask equipped with a magnetic stirrer and an addition funnel.

-

The flask is cooled in an ice bath.

-

Concentrated aqueous ammonia is added dropwise to the stirred solution of isophthaloyl dichloride. An excess of ammonia is used to ensure complete reaction and to neutralize the hydrochloric acid byproduct.

-

A white precipitate of this compound forms immediately.

-

After the addition is complete, the mixture is stirred for an additional 30-60 minutes at room temperature to ensure the reaction goes to completion.

-

The precipitate is collected by vacuum filtration and washed thoroughly with deionized water to remove ammonium chloride and any unreacted ammonia.

-

The crude product is then washed with a small amount of cold ethanol.

-

For further purification, the this compound can be recrystallized from hot water or a suitable organic solvent.

-

The purified product is dried in a vacuum oven.

Analytical Characterization

A general reverse-phase HPLC method can be developed for assessing the purity of synthesized this compound.

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (e.g., starting with a higher water concentration and increasing the acetonitrile concentration over time).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). The solution should be filtered through a 0.2 µm syringe filter before injection.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject a blank (solvent) to ensure the system is clean.

-

Inject the prepared this compound sample.

-

Analyze the resulting chromatogram for the retention time and peak area of this compound and any impurities. The purity can be calculated based on the relative peak areas.

¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR (400 MHz, DMSO-d₆): [2]

-

δ ~8.43 ppm (s, 1H): Aromatic proton between the two amide groups.

-

δ ~8.12 ppm (br s, 2H): Amide N-H protons.

-

δ ~8.04 ppm (dd, 2H): Aromatic protons ortho to the amide groups.

-

δ ~7.57 ppm (t, 1H): Aromatic proton para to both amide groups.

-

δ ~7.54 ppm (br s, 2H): Amide N-H protons.

¹³C NMR (DMSO-d₆): [2]

-

δ ~167.6 ppm: Carbonyl carbon of the amide groups.

-

δ ~134.4 ppm: Aromatic quaternary carbons attached to the amide groups.

-

δ ~130.0 ppm: Aromatic CH carbons ortho to the amide groups.

-

δ ~128.2 ppm: Aromatic CH carbon para to both amide groups.

-

δ ~126.8 ppm: Aromatic CH carbon between the two amide groups.

Relevance in Drug Development and Signaling Pathways

While this compound itself is not a prominent therapeutic agent, its core structure is a valuable scaffold in medicinal chemistry. Derivatives of this compound have been synthesized and investigated for various therapeutic activities, including as anticancer agents.[3]

Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Several studies have focused on this compound-based derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5]

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of intracellular events. This begins with receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. These phosphorylated sites act as docking stations for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MAPK pathway and the PI3K-Akt pathway.[5][6]

-

RAS-RAF-MAPK Pathway: This pathway is crucial for cell proliferation.

-

PI3K-Akt Pathway: This pathway is a major regulator of cell survival and apoptosis inhibition.[7][8][9][10]

By inhibiting the tyrosine kinase activity of EGFR, this compound derivatives can block these downstream pathways, leading to reduced cancer cell proliferation and survival.[3]

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

Conclusion

This compound is a chemically significant molecule with a well-defined structure and properties. While its direct applications in drug development are limited, its role as a scaffold for the synthesis of high-performance polymers and novel therapeutic agents is substantial. The ability of this compound derivatives to target key signaling pathways, such as the EGFR pathway, highlights their potential in the development of new anticancer therapies. The experimental protocols outlined in this guide provide a foundational framework for the synthesis and analysis of this compound, enabling further research and development in this promising area.

References

- 1. This compound | C8H8N2O2 | CID 74445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(1740-57-4) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of PI3K/Akt Signaling Pathway in Rat Hypothalamus Induced by an Acute Oral Administration of D-Pinitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/Akt signaling transduction pathway is involved in rat vascular smooth muscle cell proliferation induced by apelin-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of isophthalamide

An In-depth Technical Guide to the Physical and Chemical Properties of Isophthalamide

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical visualizations to support advanced research and application.

Core Properties of this compound

This compound, also known as 1,3-benzenedicarboxamide, is an organic compound classified as a benzenedicarboxamide.[1][2][3] It is functionally related to isophthalic acid.[1][4] The molecule consists of a benzene ring substituted with two carboxamide groups at the meta-positions.

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O₂ | [1][2][5][6][7] |

| Molecular Weight | 164.16 g/mol | [1][2][5][6][8] |

| CAS Number | 1740-57-4 | [1][2][3][5][6] |

| IUPAC Name | benzene-1,3-dicarboxamide | [1][7] |

| Melting Point | 281-282°C | [9] |

| Appearance | White crystals or powder | [10] |

| Solubility | Soluble in DMSO | [8] |

| Enthalpy of Formation (Solid) | -436.9 ± 1.0 kJ/mol | [11] |

| Enthalpy of Combustion (Solid) | -3854.6 ± 0.96 kJ/mol | [11] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of isophthaloyl chloride with an amine source like ammonia. A general laboratory procedure analogous to the formation of N-substituted isophthalamides is described below.[12]

Objective: To synthesize this compound via the acylation of an amine with isophthaloyl chloride.

Materials and Reagents:

-

Isophthaloyl chloride

-

Ammonia (or an appropriate amine source)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A base (e.g., Triethylamine, Pyridine) to neutralize HCl byproduct

-

1 M Hydrochloric Acid (for work-up)

-

Saturated Sodium Bicarbonate solution (for work-up)

-

Brine (for work-up)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve the amine source and the base in the anhydrous solvent.

-

Cooling: Cool the flask to 0-5°C using an ice bath.

-

Addition of Acid Chloride: Dissolve isophthaloyl chloride in the anhydrous solvent and add it to the dropping funnel. Add the isophthaloyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure by analyzing the proton (¹H) and carbon-¹³ (¹³C) environments.

-

Methodology:

-

Dissolve a small sample (5-10 mg) of the purified this compound in a suitable deuterated solvent, such as DMSO-d₆, in which it is soluble.[8][13]

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-